molecular formula C18H12F2O3S B2679569 (E)-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 461682-58-6

(E)-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No. B2679569
CAS RN: 461682-58-6
M. Wt: 346.35
InChI Key: AOMMKOHUJXZASS-WEVVVXLNSA-N
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Description

(E)-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H12F2O3S and its molecular weight is 346.35. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photophysical Properties in Solvents :The study of chalcone derivatives, which are structurally related to the compound , shows that their absorption and fluorescence characteristics vary in different solvents. This variation is due to intramolecular charge transfer interactions, indicating a significant difference in dipole moments between ground and excited states. Such properties are critical in the development of materials for optoelectronic applications (Kumari et al., 2017).

  • Synthetic Methodologies :Research on furan-2-yl(phenyl)methanol derivatives, closely related to the compound, shows advancements in synthetic methodologies. These derivatives undergo a smooth aza-Piancatelli rearrangement, leading to the synthesis of various organic compounds with potential applications in pharmaceutical and material sciences (Reddy et al., 2012).

  • Antioxidant Properties :Novel chalcone derivatives, similar in structure, have been synthesized and found to possess potent antioxidant properties. This indicates the potential of such compounds in therapeutic applications, particularly in combating oxidative stress-related diseases (Prabakaran et al., 2021).

  • Electrochemical Applications :Derivatives of furan, closely related to the compound , have been used in the development of novel materials for electrochemical applications. For instance, the polymerization of certain furan derivatives has been studied for enhanced capacitance properties, which are crucial in developing efficient energy storage devices (Mo et al., 2015).

  • Antibacterial Activity :Research into furan derivatives has also extended into the realm of antimicrobial activity. Certain furan compounds have been synthesized and evaluated for their antibacterial properties, suggesting potential applications in developing new antibacterial agents (Obafemi et al., 2013).

  • Dye-Sensitized Solar Cells :Phenothiazine derivatives with furan linkers, structurally similar to the compound , have been synthesized and used in dye-sensitized solar cells. The study found that the use of furan as a conjugated linker improved solar energy-to-electricity conversion efficiency, highlighting the compound's potential in renewable energy applications (Kim et al., 2011).

properties

IUPAC Name

(E)-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2O3S/c19-18(20)24-14-7-3-12(4-8-14)16-10-6-13(23-16)5-9-15(21)17-2-1-11-22-17/h1-11,18H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMMKOHUJXZASS-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

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